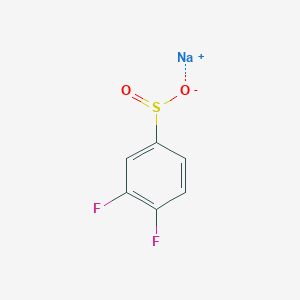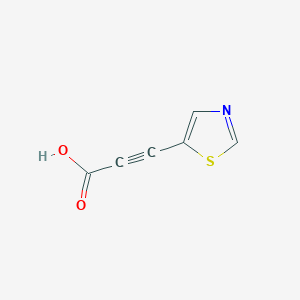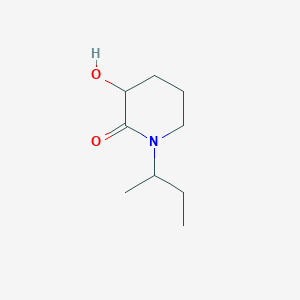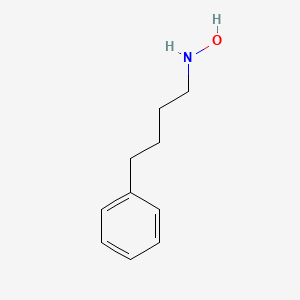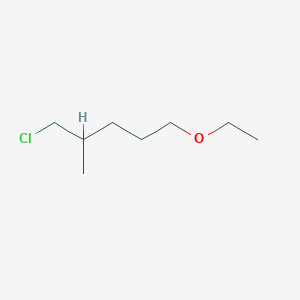
1-Chloro-5-ethoxy-2-methylpentane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Chloro-5-ethoxy-2-methylpentane is an organic compound belonging to the class of alkyl halides It is characterized by a chloro group attached to the first carbon of a pentane chain, with an ethoxy group on the fifth carbon and a methyl group on the second carbon
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Chloro-5-ethoxy-2-methylpentane can be synthesized through a multi-step process involving the chlorination of 5-ethoxy-2-methylpentane. The reaction typically involves the use of thionyl chloride or phosphorus trichloride as chlorinating agents under controlled conditions to ensure selective chlorination at the desired position.
Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and yield. The process would include the careful control of temperature, pressure, and reactant concentrations to achieve high purity and efficiency.
Chemical Reactions Analysis
Types of Reactions: 1-Chloro-5-ethoxy-2-methylpentane undergoes various chemical reactions, including:
Nucleophilic Substitution: This compound can participate in nucleophilic substitution reactions, where the chloro group is replaced by other nucleophiles such as hydroxide, alkoxide, or amine groups.
Elimination Reactions: Under basic conditions, this compound can undergo elimination reactions to form alkenes.
Oxidation and Reduction: While less common, the compound can also be involved in oxidation and reduction reactions, depending on the reagents and conditions used.
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium hydroxide, potassium tert-butoxide, or ammonia in solvents like ethanol or water.
Elimination Reactions: Strong bases such as sodium ethoxide or potassium hydroxide in ethanol.
Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride.
Major Products Formed:
Nucleophilic Substitution: Products include alcohols, ethers, or amines, depending on the nucleophile.
Elimination Reactions: Alkenes are the primary products.
Oxidation and Reduction: Depending on the reaction, products can range from alcohols to alkanes.
Scientific Research Applications
1-Chloro-5-ethoxy-2-methylpentane has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential interactions with biological molecules and its effects on cellular processes.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of pharmacologically active compounds.
Industry: Utilized in the production of specialty chemicals and as a reagent in various industrial processes.
Mechanism of Action
The mechanism of action of 1-chloro-5-ethoxy-2-methylpentane involves its ability to undergo nucleophilic substitution and elimination reactions. The chloro group acts as a leaving group, allowing the compound to react with nucleophiles or bases. The ethoxy and methyl groups influence the reactivity and selectivity of these reactions by providing steric and electronic effects.
Comparison with Similar Compounds
1-Chloro-2-methylpentane: Lacks the ethoxy group, resulting in different reactivity and applications.
1-Chloro-5-methylhexane: Similar structure but with an additional carbon in the chain, affecting its physical and chemical properties.
1-Bromo-5-ethoxy-2-methylpentane: Bromine instead of chlorine, leading to different reactivity in nucleophilic substitution reactions.
Uniqueness: 1-Chloro-5-ethoxy-2-methylpentane is unique due to the presence of both ethoxy and methyl groups, which provide distinct steric and electronic effects. These features make it a valuable compound for specific synthetic applications and research studies.
Properties
Molecular Formula |
C8H17ClO |
|---|---|
Molecular Weight |
164.67 g/mol |
IUPAC Name |
1-chloro-5-ethoxy-2-methylpentane |
InChI |
InChI=1S/C8H17ClO/c1-3-10-6-4-5-8(2)7-9/h8H,3-7H2,1-2H3 |
InChI Key |
FOJLNCZSVVJJHZ-UHFFFAOYSA-N |
Canonical SMILES |
CCOCCCC(C)CCl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[2-(2-Methylpropyl)-1,3-oxazol-5-yl]acetic acid](/img/structure/B13185299.png)
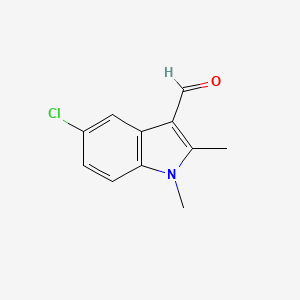
![4-(2-Bromophenyl)-2-azaspiro[4.4]nonane](/img/structure/B13185316.png)

![3-[1-(2-Methoxyphenyl)-2-oxopiperidin-3-yl]-3-oxopropanenitrile](/img/structure/B13185322.png)
